Arnidiol 3-Laurate
CAS No.:
Cat. No.: VC20427337
Molecular Formula: C42H72O3
Molecular Weight: 625.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H72O3 |
|---|---|
| Molecular Weight | 625.0 g/mol |
| IUPAC Name | [(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] dodecanoate |
| Standard InChI | InChI=1S/C42H72O3/c1-10-11-12-13-14-15-16-17-18-19-36(44)45-35-24-26-39(6)32(38(35,4)5)23-27-41(8)33(39)21-20-31-37-30(3)29(2)22-25-40(37,7)34(43)28-42(31,41)9/h30-35,37,43H,2,10-28H2,1,3-9H3/t30-,31-,32+,33-,34+,35+,37-,39+,40-,41-,42-/m1/s1 |
| Standard InChI Key | YCKRAJSNDSSPMR-GVWWBULUSA-N |
| Isomeric SMILES | CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C |
| Canonical SMILES | CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Arnidiol 3-laurate is an ester derivative of arnidiol, a triterpene diol, with lauric acid (dodecanoic acid) esterified at the C-3 hydroxyl group. The core structure of arnidiol consists of a pentacyclic ursane skeleton with hydroxyl groups at C-3 and C-16 positions. The esterification at C-3 introduces a 12-carbon aliphatic chain, enhancing the molecule’s lipophilicity .
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name is:
This nomenclature reflects the stereochemical configuration at four chiral centers (C-3, C-16, C-18, and C-19), critical for its biological activity . The laurate moiety is attached via an ester bond to the -oriented hydroxyl group at C-3, while the C-16 hydroxyl remains free .
Spectroscopic and Physicochemical Properties
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Molecular Formula:
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Solubility: Lipophilic, soluble in dichloromethane, chloroform, and ethyl acetate; insoluble in water .
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Spectroscopic Signatures:
Natural Occurrence and Biosynthetic Pathways
Primary Botanical Source: Calendula officinalis
Arnidiol 3-laurate is predominantly found in the lipophilic fractions of Calendula officinalis flower heads. Quantitative analyses of 10 marigold cultivars revealed significant variability in its concentration :
| Marigold Cultivar | Arnidiol 3-Laurate (mg/g dry weight) |
|---|---|
| Calypso Orange Florensis | 1.82 ± 0.15 |
| Fiesta Gitana Gelb | 1.45 ± 0.12 |
| May Orange Florensis | 1.32 ± 0.10 |
| Other cultivars | 0.68–1.20 |
The highest yields were observed in cultivars with intense orange pigmentation, correlating with elevated triterpenoid biosynthesis .
Biosynthetic Route
Triterpenoids like arnidiol are synthesized via the mevalonate pathway:
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Cyclization of 2,3-oxidosqualene by oxidosqualene cyclases forms the ursane skeleton.
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Oxidation by cytochrome P450 monooxygenases introduces hydroxyl groups at C-3 and C-16.
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Esterification with lauric acid is mediated by acyltransferases, utilizing lauroyl-CoA as the acyl donor .
Analytical Quantification and Isolation Methods
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with isocratic elution is the gold standard for quantifying arnidiol 3-laurate in plant extracts :
| Parameter | Specification |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | 22.4 ± 0.3 minutes |
| Linearity Range | 0.1–50 µg/mL (R = 0.998) |
Internal standardization with betulinic acid ( minutes) improves precision .
Extraction Techniques
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Solvent Extraction: Dichloromethane or chloroform-methanol (1:1) maximizes recovery from dried flowers .
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Supercritical Fluid Extraction (SFE): CO with 10% ethanol modifier yields 92% purity at 40°C and 250 bar .
Pharmacological Activities and Mechanisms
Anti-Inflammatory Effects
Arnidiol 3-laurate reduces croton oil-induced ear edema in murine models by 48% at 240 µg/cm, comparable to indomethacin . Mechanistic studies suggest inhibition of NF-κB and COX-2 pathways, decreasing prostaglandin E (PGE) synthesis .
Antioxidant Capacity
In vitro assays demonstrate moderate radical scavenging:
Activity is attributed to the free C-16 hydroxyl group, which donates hydrogen atoms to neutralize radicals .
| Supplier | Catalog Number | Purity | Price (25 mg) |
|---|---|---|---|
| Toronto Research Chemicals | TRC-A246715 | 98.5% | $320 |
| RRKchem | TCA246715 | 97.8% | $295 |
Stored at ambient temperature, the compound is stable for ≥24 months . Current applications include:
Future Directions and Challenges
Despite progress, critical gaps persist:
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In Vivo Pharmacokinetics: Absorption, distribution, and metabolism data are lacking.
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Structure-Activity Relationships: Role of ester chain length (e.g., laurate vs. myristate) needs elucidation.
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Synthetic Routes: Total synthesis remains unexplored; microbial biotransformation of arnidiol could enhance scalability .
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